2-(4-Bromo-2-nitrophenyl)ethanol

Description

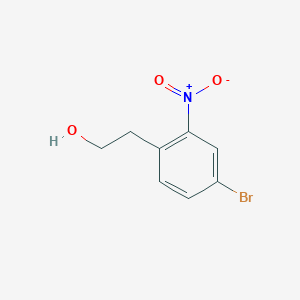

2-(4-Bromo-2-nitrophenyl)ethanol is a brominated and nitrated aromatic ethanol derivative. Its structure comprises a phenyl ring substituted with a bromine atom at the para-position, a nitro group at the ortho-position, and a hydroxymethyl (-CH2OH) group at the adjacent carbon (Figure 1). This compound is synthesized via reductive cyclization or coupling reactions involving bromonitrophenyl precursors, as evidenced in multiple synthetic protocols . It serves as a key intermediate in the synthesis of indole derivatives, biindoles, and antiviral agents .

The electron-withdrawing nitro and bromine substituents render the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution and cross-coupling reactions. Its ethanol moiety allows further functionalization, such as esterification or oxidation to carboxylic acids .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-(4-bromo-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8BrNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2 |

InChI Key |

IXOSFCCRVSYFCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanol typically involves the nitration of 4-bromo-phenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group into the phenyl ring, while the reduction step converts the nitro group to an amino group, which is then reacted with ethylene oxide to form the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Bromo-2-nitro-phenyl)acetaldehyde or 2-(4-Bromo-2-nitro-phenyl)acetic acid.

Reduction: 2-(4-Bromo-2-amino-phenyl)-ethanol.

Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-2-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethanol group also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Bromo-2-nitrophenyl)ethanol | C8H8BrNO3 | 246.06 | 102–103* | 4-Br, 2-NO2, -CH2OH |

| 2-(4-Bromophenyl)ethanol | C8H9BrO | 201.06 | 106–108 | 4-Br, -CH2OH |

| 1-(2-Bromophenyl)ethanol | C8H9BrO | 201.06 | N/A | 2-Br, -CH2OH |

| 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | 183.16 | N/A | 4-NO2, -OCH2CH2OH |

| 2-(4-Bromo-2-nitrophenyl)acetic acid | C8H6BrNO4 | 260.04 | N/A | 4-Br, 2-NO2, -CH2COOH |

Key Observations :

Electron-Withdrawing Effects: The presence of both bromine and nitro groups in this compound enhances its electrophilicity compared to analogs like 2-(4-bromophenyl)ethanol (only Br) or 2-(4-nitrophenoxy)ethanol (only NO2). This makes it more reactive in Suzuki-Miyaura couplings or nucleophilic substitutions .

Solubility: The hydroxymethyl group improves solubility in polar solvents (e.g., ethanol, THF) relative to non-hydroxylated analogs like 2-(4-bromo-2-nitrophenyl)acetic acid .

Biological Activity: Derivatives of this compound exhibit antiviral properties against rhinovirus, whereas thiadiazole analogs (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) show insecticidal and fungicidal activities .

Key Observations :

Efficiency : Diels-Alder reactions (e.g., for methyl 1-(4-bromo-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate) achieve higher yields (82%) compared to TiCl3-mediated syntheses (51%) .

Functional Group Tolerance : Reductive cyclization methods tolerate nitro groups but require careful control of reaction conditions to avoid over-reduction .

Physicochemical and Spectroscopic Properties

- Melting Points: The melting point of this compound (102–103°C) is lower than that of its bromophenyl analog (106–108°C), likely due to disrupted crystal packing from the nitro group .

- NMR Data: The 1H NMR spectrum of this compound derivatives shows characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 3.6–4.2 ppm) .

- Mass Spectrometry : HRMS data confirm molecular formulas, e.g., [M+H]+ = 344.0796 for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.